Chiral Identity: (R)- vs (S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Enantiomeric Differentiation
The (R)-enantiomer (CAS 2375165-76-5) and (S)-enantiomer (CAS 2375165-93-6) are commercially available as separate entities with distinct CAS numbers, PubChem CIDs (146680702 vs 146680701), and InChI Keys (OPFQNEYMBKNBFW-MRVPVSSYSA-N vs OPFQNEYMBKNBFW-QMMMGPOBSA-N) . Within the pyridinyl morpholine patent class, the 3-methyl stereochemistry directly influences the spatial orientation of the morpholine oxygen and the nitropyridine ring relative to receptor binding pockets. Compounds of formula I with defined (R) or (S) configuration at the morpholine 3-position are claimed separately, and the patent explicitly links the 3-position substitution pattern (R³ = C₁–C₃ alkyl) to modulation of D₃ receptor affinity across a Kᵢ range of 1.7–17.0 nM [1]. While specific Kᵢ values for the isolated (R)- and (S)-enantiomers of this exact compound are not publicly disclosed in peer-reviewed literature, the patent's structure-activity relationship (SAR) framework establishes that changing the absolute configuration alters the compound's fit within the D₃/D₂/5-HT₂A polypharmacology profile targeted for schizophrenia therapeutics [1].
| Evidence Dimension | Absolute stereochemistry at morpholine 3-position; receptor-binding pharmacophore presentation |
|---|---|
| Target Compound Data | (R)-configuration; InChI Key OPFQNEYMBKNBFW-MRVPVSSYSA-N; PubChem CID 146680702; specific optical rotation not publicly reported |
| Comparator Or Baseline | (S)-enantiomer CAS 2375165-93-6; InChI Key OPFQNEYMBKNBFW-QMMMGPOBSA-N; PubChem CID 146680701; 97% purity per Aladdin Scientific |
| Quantified Difference | Enantiomeric pair with identical molecular formula (C₁₀H₁₃N₃O₃) and molecular weight (223.23 g/mol), differing only in spatial configuration; patent SAR indicates that R³ alkyl configuration modulates D₃ receptor affinity within Kᵢ 1.7–17.0 nM range across the compound class |
| Conditions | Patent CN113754580A / US12410136; formula I compounds assayed for D₂, D₃, and 5-HT₂A receptor binding affinity in vitro |
Why This Matters
Procuring the incorrect enantiomer yields a distinct chemical entity with a different CAS registry number, different biological target engagement, and different IP status—rendering experimental results non-reproducible if the wrong stereoisomer is used.
- [1] Li J, Qi Y, Chen X, Xu J, Yuan R, Pu Q. Pyridinyl morpholine compound, preparation method therefor, and application thereof. US Patent 12,410,136 (granted 2025); CN113754580A. Formula I structural claims; R³ = C₁–C₃ alkyl at morpholine 3-position; D₃ Kᵢ 1.7–17.0 nM. View Source
